Ceftolozane sulfate is derived from ceftolozane, a synthetic compound designed to combat resistant bacterial strains. It is classified under the category of cephalosporins, specifically as a third-generation cephalosporin. The empirical formula of ceftolozane sulfate is with a molecular weight of 764.77 g/mol .
The synthesis of ceftolozane sulfate involves several critical steps, starting from well-characterized starting materials. The production process includes:
The entire synthesis process adheres to stringent quality control measures to ensure the removal of potential impurities and compliance with regulatory standards.
Ceftolozane sulfate features a complex molecular structure that includes a beta-lactam ring fused to a thiazolidine ring. The stereochemistry is defined by the 6R, 7R configuration at its stereocenters, which is crucial for its antibacterial activity. The oxime moiety in the structure has been confirmed to have a Z configuration .
Ceftolozane sulfate undergoes various chemical reactions that are essential for its antibacterial activity:
Ceftolozane sulfate exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located in bacterial cell walls. This binding inhibits the transpeptidation process essential for cell wall synthesis, leading to cell lysis and death:
The combination with tazobactam provides additional protection against hydrolysis by certain beta-lactamases, further enhancing its therapeutic effectiveness .
Ceftolozane sulfate presents several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations.
Ceftolozane sulfate is primarily used in clinical settings for treating complicated intra-abdominal infections, complicated urinary tract infections, and infections caused by multidrug-resistant organisms. Its ability to combat resistant strains makes it an important option in antibiotic therapy:
The development of ceftolozane sulfate underscores the ongoing need for new antibiotics capable of addressing the challenges posed by antibiotic resistance in clinical microbiology .
Ceftolozane sulfate, developed initially by Cubist Pharmaceuticals and later acquired by Merck & Co., received its first U.S. Food and Drug Administration (FDA) approval on December 19, 2014. It was approved in fixed-dose combination with the β-lactamase inhibitor tazobactam sodium under the brand name Zerbaxa®. The initial indication covered complicated intra-abdominal infections (cIAI), used alongside metronidazole, and complicated urinary tract infections (cUTI), including pyelonephritis [1] [6].
The compound’s development pathway reflects strategic responses to the escalating crisis of Gram-negative resistance. Key regulatory milestones include:
Patent protections underpin its commercial trajectory, with multiple formulation and method-of-use patents extending exclusivity. Key patents include:
Table 1: FDA Approval Milestones for Ceftolozane/Tazobactam (Zerbaxa®)
Approval Date | Indication | Dosage Regimen | Basis of Approval |
---|---|---|---|
December 2014 | cIAI (with metronidazole), cUTI | 1.5g IV q8h | ASPECT-cIAI, ASPECT-cUTI trials |
June 2019 | HABP/VABP | 3g IV q8h | ASPECT-NP Phase 3 trial |
Ceftolozane sulfate’s unique chemical structure confers potent activity against MDR Gram-negative pathogens. Unlike other cephalosporins, its side chain at C-3 enhances penetration through bacterial outer membranes and reduces susceptibility to efflux pumps (e.g., MexAB-OprM in P. aeruginosa). Combined with tazobactam—a β-lactamase inhibitor active against Ambler class A (ESBLs) and some class C enzymes—the combination overcomes key resistance mechanisms [4] [5] [9].
Activity Against Pseudomonas aeruginosa
Ceftolozane/tazobactam (C/T) exhibits >90% susceptibility against MDR P. aeruginosa strains resistant to carbapenems, piperacillin-tazobactam, or fluoroquinolones. SMART surveillance data (2018–2019) highlights:
Activity Against Enterobacterales and ESBL Producers
Against Enterobacterales, C/T achieves 91.8% susceptibility (MIC ≤2 μg/mL). Its activity varies among species:
For ESBL-producing strains:
Table 2: In Vitro Susceptibility of Ceftolozane/Tazobactam Against Gram-Negative Pathogens
Pathogen | Isolates (n) | % Susceptible (C/T) | Comparator Agents (% Susceptible) |
---|---|---|---|
All P. aeruginosa | 1,237 | 96.0% | Meropenem: 74.8%, Piperacillin-Tazobactam: 74.4% |
MDR P. aeruginosa | 181 | 76.2% | Amikacin: 82.9%, Meropenem: 57.5% |
All Enterobacterales | 1,938 | 91.8% | Meropenem: 98.0%, Cefepime: 89.5% |
ESBL-positive E. coli | 74 | 86.5% | Piperacillin-Tazobactam: 79.7% |
ESBL-positive K. pneumoniae | 85 | 67.1% | Piperacillin-Tazobactam: 52.9% |
Mechanistic Advantages in Resistance Management
Ceftolozane resists degradation by P. aeruginosa’s chromosomal AmpC β-lactamases and exhibits stability against many extended-spectrum β-lactamases (ESBLs). However, it is inactive against metallo-β-lactamases (MBLs; e.g., NDM, VIM) and KPC carbapenemases [5] [9]. Its enhanced affinity for penicillin-binding proteins (PBPs), particularly PBP1b and PBP3 in P. aeruginosa, underlies its bactericidal potency even in strains with porin loss mutations [4] [5].
Clinical studies validate its role in MDR infection control. In the Phase 3 ASPECT-cIAI trial, C/T plus metronidazole achieved 89.2% clinical cure in infections involving ESBL-producing Enterobacterales [4] [7]. This positions C/T as a carbapenem-sparing alternative, mitigating selection pressure for carbapenem resistance—a critical consideration in antimicrobial stewardship [2] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3